molecular formula C19H20N2O4 B13888530 diethyl 1-(1-cyanocyclobutyl)-1H-indole-2,6-dicarboxylate

diethyl 1-(1-cyanocyclobutyl)-1H-indole-2,6-dicarboxylate

Cat. No.: B13888530
M. Wt: 340.4 g/mol
InChI Key: WPSWTMZWIDPFAI-UHFFFAOYSA-N
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Description

Diethyl 1-(1-cyanocyclobutyl)indole-2,6-dicarboxylate is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with a cyanocyclobutyl group attached to the indole core, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl 1-(1-cyanocyclobutyl)indole-2,6-dicarboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the Fischer indole synthesis, where aryl hydrazines react with ketones under acidic conditions to form the indole core . The cyanocyclobutyl group can be introduced through a subsequent alkylation reaction using appropriate alkyl halides .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathways .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products:

  • Oxidized indole derivatives.
  • Reduced amine derivatives.
  • Substituted indole compounds with various functional groups.

Comparison with Similar Compounds

Comparison: Diethyl 1-(1-cyanocyclobutyl)indole-2,6-dicarboxylate is unique due to the presence of the cyanocyclobutyl group, which distinguishes it from other indole derivatives. This structural feature may confer distinct biological activities and chemical reactivity compared to similar compounds .

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

diethyl 1-(1-cyanocyclobutyl)indole-2,6-dicarboxylate

InChI

InChI=1S/C19H20N2O4/c1-3-24-17(22)14-7-6-13-10-16(18(23)25-4-2)21(15(13)11-14)19(12-20)8-5-9-19/h6-7,10-11H,3-5,8-9H2,1-2H3

InChI Key

WPSWTMZWIDPFAI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C=C(N2C3(CCC3)C#N)C(=O)OCC

Origin of Product

United States

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